molecular formula C17H17N3O2S2 B4042085 N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide

N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide

Cat. No.: B4042085
M. Wt: 359.5 g/mol
InChI Key: QOEQUVLKYYPFDY-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide is unique due to its combination of a benzothiazole moiety and a thiophene ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-10(2)14(19-15(21)13-8-5-9-23-13)16(22)20-17-18-11-6-3-4-7-12(11)24-17/h3-10,14H,1-2H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEQUVLKYYPFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NC2=CC=CC=C2S1)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide
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N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide
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N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide
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N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide
Reactant of Route 5
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N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide

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